3-(3-hydroxypropyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Overview
Description
3-(3-hydroxypropyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C13H17N5O3 and its molecular weight is 291.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.13313942 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound 3-(3-hydroxypropyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative . Purines are key components of nucleic acids and act as metabolic intermediates in various cellular functions . They also serve as messengers in signaling pathways throughout cellular communication . The primary targets of this compound are likely to be purine receptors, which are involved in cell signaling pathways .
Mode of Action
The compound interacts with its targets, the purine receptors, and induces changes in the cell signaling pathways . The specific mode of action depends on the structural/chemical characteristics of the compound, which allow it to either target mutagenesis, serve as a framework for designing molecules with controlled effects, or act as chemical donors .
Biochemical Pathways
The compound is likely to affect the purine metabolism pathway . Purines are used as substrates in the biosynthesis of nucleic acids RNA and DNA, in the regulation of enzymatic reactions, and as a source of energy . The compound, being a purine derivative, may influence these processes.
Pharmacokinetics
The bioavailability of the compound would depend on its ability to enter cells, be bioactivated to nucleoside triphosphates, and inhibit dna polymerases .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its interaction with purine receptors and the subsequent changes in cell signaling pathways . These effects could include changes in cell metabolism and immune response .
Properties
IUPAC Name |
2-(3-hydroxypropyl)-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-8-7-18-9-10(14-12(18)15(8)2)16(3)13(21)17(11(9)20)5-4-6-19/h7,19H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAZGJANVRVKEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CCCO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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